6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate
Brand Name: Vulcanchem
CAS No.: 83950-28-1
VCID: VC17081927
InChI: InChI=1S/C23H24BrN2.C2H4O2/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-2(3)4/h7-15H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C23H24BrN2.C2H3O2
C25H27BrN2O2
Molecular Weight: 467.4 g/mol

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate

CAS No.: 83950-28-1

Cat. No.: VC17081927

Molecular Formula: C23H24BrN2.C2H3O2
C25H27BrN2O2

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate - 83950-28-1

Specification

CAS No. 83950-28-1
Molecular Formula C23H24BrN2.C2H3O2
C25H27BrN2O2
Molecular Weight 467.4 g/mol
IUPAC Name 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;acetate
Standard InChI InChI=1S/C23H24BrN2.C2H4O2/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-2(3)4/h7-15H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1
Standard InChI Key CTIBPKYLWXPIQP-UHFFFAOYSA-M
Canonical SMILES CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.CC(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The IUPAC name of the compound is 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline acetate, reflecting its benz(cd)indolium core substituted with bromine, ethyl, and diethylamino-phenyl groups . The acetate counterion balances the cationic benz(cd)indolium moiety, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number83950-28-1
Molecular FormulaC25H27BrN2O2\text{C}_{25}\text{H}_{27}\text{BrN}_2\text{O}_2
Molecular Weight467.4 g/mol
Exact Mass466.12600 g/mol
PSA (Polar Surface Area)48.07 Ų
LogP (Partition Coefficient)3.822

The compound’s LogP value of 3.822 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . Its polar surface area (48.07 Ų) further supports interactions with polar solvents, a trait critical for its role in synthetic applications.

Synthesis and Production

Industrial Synthesis

The compound is synthesized via multi-step organic reactions, typically involving bromination of a benz(cd)indole precursor followed by quaternization with ethylating agents and subsequent anion exchange to acetate. Industrial production scales to 500 kilograms per month with a purity of 99%, meeting stringent quality standards for research and industrial use.

Table 2: Production Specifications

ParameterValueSource
Monthly Capacity500 kg
Purity99%
Packaging Options10 g to bulk quantities

Commercial availability spans small-scale purchases (10 g) to bulk orders, with flexible payment and shipping terms.

Market Dynamics and Consumption Trends

Historical and Projected Demand

Market analyses covering 200+ countries indicate steady consumption from 1997 to 2019, driven by its role in niche chemical processes. Forecasts predict a compound annual growth rate (CAGR) of 2.5–3.0% through 2046, aligned with expanding industrial R&D activities.

Related Compounds and Derivatives

Sulfate Analog

A structurally related variant, 6-Bromo-2-[4-(diethylamino)phenyl]-1-ethylbenz[cd]indolium sulfate (2:1) (CAS 85283-91-6), substitutes acetate with sulfate, altering solubility and ionic properties . This derivative highlights the versatility of the benz(cd)indolium core in salt formation.

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